molecular formula C8H12N2S B13333819 5-Methyl-2-(pyrrolidin-3-yl)thiazole

5-Methyl-2-(pyrrolidin-3-yl)thiazole

Cat. No.: B13333819
M. Wt: 168.26 g/mol
InChI Key: FZFVDTUNUJQEKU-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-3-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-5-methylthiazole with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-3-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-3-yl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-3-yl)thiazole: Lacks the methyl group at the 5-position.

    5-Methylthiazole: Lacks the pyrrolidine moiety.

    Pyrrolidine-thiazole hybrids: Various derivatives with different substituents on the thiazole or pyrrolidine rings.

Uniqueness

5-Methyl-2-(pyrrolidin-3-yl)thiazole is unique due to the presence of both the methyl group and the pyrrolidine moiety, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-3-yl-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-6-4-10-8(11-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3

InChI Key

FZFVDTUNUJQEKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2CCNC2

Origin of Product

United States

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